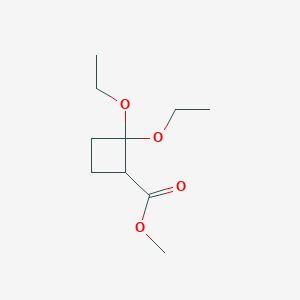
6-Chloro-3-(difluoromethyl)-2-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-(difluoromethyl)-2-methoxypyridine is a heterocyclic organic compound that features a pyridine ring substituted with chlorine, difluoromethyl, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(difluoromethyl)-2-methoxypyridine typically involves the introduction of the difluoromethyl group onto a pyridine ring followed by chlorination and methoxylation. One common method involves the reaction of 6-chloronicotinic acid with difluoromethylating agents under controlled conditions to introduce the difluoromethyl group. The resulting intermediate is then subjected to methoxylation using methanol in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(difluoromethyl)-2-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The difluoromethyl group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium or copper catalysts are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
6-Chloro-3-(difluoromethyl)-2-methoxypyridine has several scientific research applications, including:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer and antiviral activities.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to disrupt biological pathways in pests.
Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(difluoromethyl)-2-methoxypyridine involves its interaction with specific molecular targets and pathways. In pharmaceuticals, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it can inhibit certain kinases or proteases, leading to the disruption of cellular processes in cancer cells . In agrochemicals, it may interfere with the nervous system of pests, leading to their incapacitation .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-3-(difluoromethyl)-2-fluorobenzaldehyde
- Ethyl 6-Chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate
- 6-Chloro-3-(difluoromethyl)-2-methylpyridine
Uniqueness
6-Chloro-3-(difluoromethyl)-2-methoxypyridine is unique due to the presence of both difluoromethyl and methoxy groups on the pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and electronic effects, which can enhance its biological activity and stability compared to similar compounds .
Properties
Molecular Formula |
C7H6ClF2NO |
|---|---|
Molecular Weight |
193.58 g/mol |
IUPAC Name |
6-chloro-3-(difluoromethyl)-2-methoxypyridine |
InChI |
InChI=1S/C7H6ClF2NO/c1-12-7-4(6(9)10)2-3-5(8)11-7/h2-3,6H,1H3 |
InChI Key |
AXILNVWCIJZXBB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=N1)Cl)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


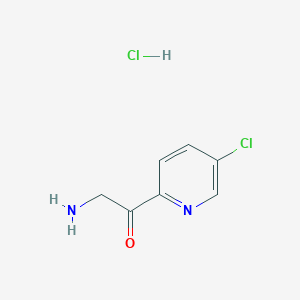

![Imidazo[1,2-a]pyridin-8-amine hydrochloride](/img/structure/B13676173.png)

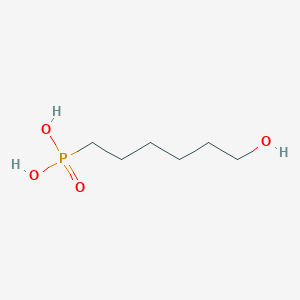
![2-[(3S,5R,6S)-4-Cbz-3-methyl-2-oxo-5,6-diphenylmorpholin-3-yl]acetamide](/img/structure/B13676191.png)
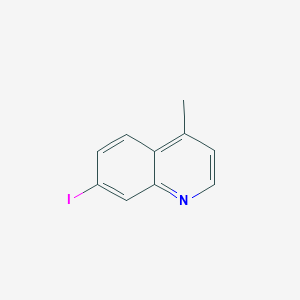
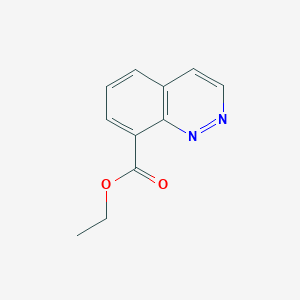

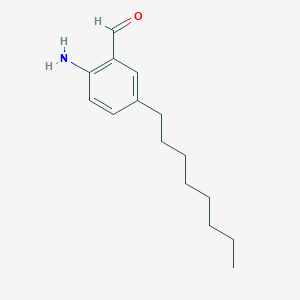
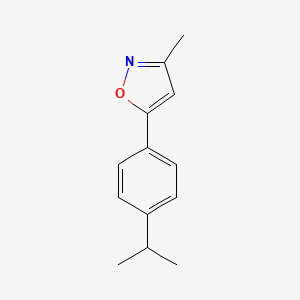
![1-(2-Iodobenzo[d]thiazol-5-yl)ethanone](/img/structure/B13676229.png)
![7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B13676231.png)
